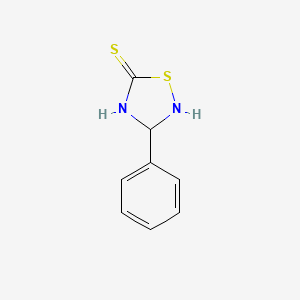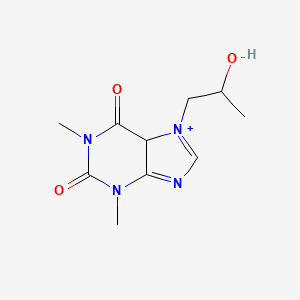
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemically modified derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: 7-(2-Oxopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Reduction: 7-(2-Hydroxypropyl)-1,3-dimethyl-5,6-dihydro-purin-7-ium-2,6-dione.
Substitution: 7-(2-Chloropropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is studied for its potential as a modulator of enzyme activity. It can interact with various enzymes, influencing their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating cellular processes and as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds. Its enhanced solubility and stability make it a valuable component in drug formulation.
Mechanism of Action
The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in changes in cellular processes.
Comparison with Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
2-Hydroxypropyl-β-cyclodextrin: Another compound with a hydroxypropyl group, used for enhancing solubility and bioavailability.
Uniqueness: this compound is unique due to its specific structural modifications, which confer enhanced solubility and bioavailability compared to its analogs. Its ability to interact with a wide range of biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H15N4O3+ |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-7,15H,4H2,1-3H3/q+1 |
InChI Key |
ZEKPMBRUKPUZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


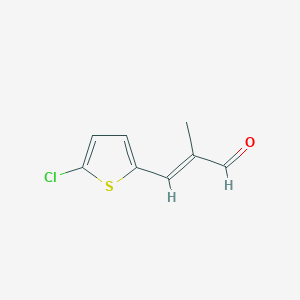
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
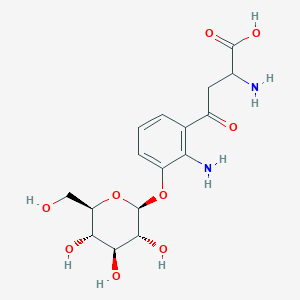
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)
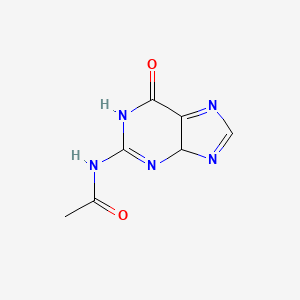
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)
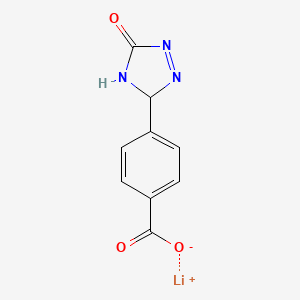
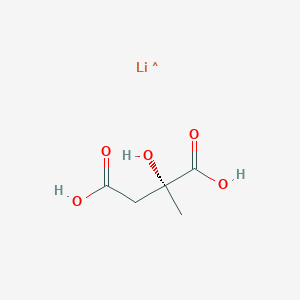
![7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride](/img/structure/B12354491.png)

